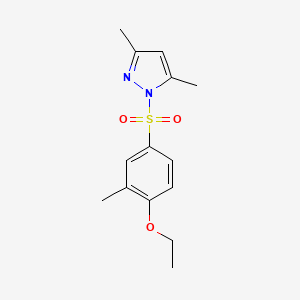

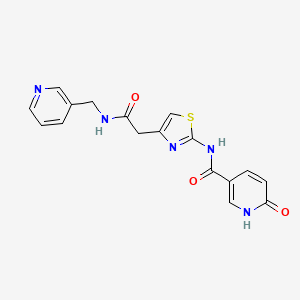

![molecular formula C20H25N5O2S B2980236 N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 850476-08-3](/img/structure/B2980236.png)

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide” is a complex organic compound. It is a derivative of triazoloquinazoline, a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The quinazoline ring is a fused two-ring system containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple reactive sites, including the triazole and quinazoline rings, allows for a variety of reactions to occur .科学的研究の応用

H1-Antihistaminic Activity

Several studies have synthesized and tested derivatives of triazoloquinazoline for their H1-antihistaminic activity. One study presented a novel class of H1-antihistaminic agents with significant protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as non-sedative antihistamines due to negligible sedation compared to standard antihistamines like chlorpheniramine maleate (Alagarsamy et al., 2007). This suggests that similar compounds could be investigated for antihistaminic applications.

Antimicrobial Activity

Compounds with the triazoloquinazoline backbone have shown antimicrobial properties. A study on 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives exhibited activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and yeasts (Al-Salahi et al., 2013). This indicates a potential for these compounds in developing new antimicrobial agents.

Anti-Inflammatory and Cytotoxic Activities

Another research direction involves evaluating the anti-inflammatory and cytotoxic effects of triazoloquinazoline derivatives. A study found that certain 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline compounds displayed significant cytotoxicity against cancer cells and inhibited inflammatory mediators in stimulated macrophages, suggesting a potential for cancer therapy and anti-inflammatory applications (Al-Salahi et al., 2013).

Synthesis and Reactivity

Research on the synthesis and reactivity of these compounds, such as the creation of novel derivatives through chemical transformations, provides insights into their potential applications in medicinal chemistry and drug design. For example, novel synthesis methods for triazoloquinazoline derivatives offer access to a variety of compounds with potential biological activities (Al-Salahi, 2010).

特性

IUPAC Name |

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-2-12-24-18(27)15-10-6-7-11-16(15)25-19(24)22-23-20(25)28-13-17(26)21-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNLINAULPRWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)

![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)

![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)

![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)